molecular formula C18H19N5O2 B2771864 N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1790196-26-7

N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2771864
CAS No.: 1790196-26-7
M. Wt: 337.383
InChI Key: AGMRPTKPSOPHDH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Bonding Characteristics

The molecule of the title compound is composed of two primary sections: an N-(4,6-dimethylpyrid-2-yl)acetamide group and a 3-methylnitrobenzene group, sharing the C(9) atom. These components are nearly planar, with the planes of the pyridyl and phenyl rings forming an angle of 64.5 degrees. An intramolecular hydrogen bond contributes to the compound's planarity, and the molecules are linked by N-H...O hydrogen bonds, forming chains parallel to the c axis (Rodier et al., 1993).

Catalytic Applications in CO2 Reduction

A series of rhenium tricarbonyl complexes with asymmetric diimine ligands, containing a pyridine moiety bound to an oxazoline ring, demonstrate potential for electrocatalytic reduction of CO2. These complexes show varied activities in different solvents, with acetonitrile facilitating quicker CO2 reduction than DMF and DMSO. The study supports the C-O bond cleavage as the rate-determining step in the catalytic cycle, indicating the compound's relevance in environmental and synthetic chemistry applications (Nganga et al., 2017).

Antimicrobial Activity

Compounds derived from N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide have been synthesized and evaluated for antimicrobial properties. These heterocyclic compounds, incorporating antipyrine moiety, show promising antimicrobial activities, offering potential applications in medical and pharmaceutical research (Bondock et al., 2008).

Corrosion Inhibition

New derivatives with long alkyl side chains based on N-(pyridin-2-yl) acetamide have been synthesized and tested as corrosion inhibitors. These compounds exhibit promising inhibition efficiencies in both acidic and oil medium environments, suggesting applications in industrial corrosion prevention (Yıldırım & Çetin, 2008).

Cognitive Function Enhancement

Studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl) acetamide (DM-9384) have demonstrated its potential to enhance cognitive functions. In various rat models, DM-9384 improved learning and memory, suggesting its application in treating cognitive disorders (Sakurai et al., 1989).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-7-6-9-14(13(12)2)20-16(24)11-23-18(25)22(3)17(21-23)15-8-4-5-10-19-15/h4-10H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMRPTKPSOPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.